molecular formula C22H23N3O2 B14923299 2-(2-methoxyanilino)-N'-(1-naphthylmethylene)butanohydrazide

2-(2-methoxyanilino)-N'-(1-naphthylmethylene)butanohydrazide

Cat. No.: B14923299
M. Wt: 361.4 g/mol
InChI Key: PSMXHHBSLGHMRV-HZHRSRAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methoxyanilino)-N’-(1-naphthylmethylene)butanohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyaniline group and a naphthylmethylene group connected through a butanohydrazide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyanilino)-N’-(1-naphthylmethylene)butanohydrazide typically involves the condensation of 2-methoxyaniline with 1-naphthaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:

    Temperature: Moderate temperatures (around 60-80°C) are maintained to facilitate the reaction.

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid are commonly used.

    Solvent: Organic solvents like ethanol or methanol are used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 2-(2-methoxyanilino)-N’-(1-naphthylmethylene)butanohydrazide may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyanilino)-N’-(1-naphthylmethylene)butanohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(2-Methoxyanilino)-N’-(1-naphthylmethylene)butanohydrazide has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-methoxyanilino)-N’-(1-naphthylmethylene)butanohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with DNA: Binding to DNA and affecting gene expression.

    Modulating Receptor Activity: Interacting with cellular receptors and altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyanilino)-N’-(1-naphthylmethylene)ethanohydrazide: Similar structure but with an ethanohydrazide linkage.

    2-(2-Methoxyanilino)-N’-(1-naphthylmethylene)propanohydrazide: Similar structure but with a propanohydrazide linkage.

    2-(2-Methoxyanilino)-N’-(1-naphthylmethylene)pentanohydrazide: Similar structure but with a pentanohydrazide linkage.

Uniqueness

2-(2-Methoxyanilino)-N’-(1-naphthylmethylene)butanohydrazide is unique due to its specific butanohydrazide linkage, which may confer distinct chemical and biological properties compared to its analogs

Properties

Molecular Formula

C22H23N3O2

Molecular Weight

361.4 g/mol

IUPAC Name

2-(2-methoxyanilino)-N-[(E)-naphthalen-1-ylmethylideneamino]butanamide

InChI

InChI=1S/C22H23N3O2/c1-3-19(24-20-13-6-7-14-21(20)27-2)22(26)25-23-15-17-11-8-10-16-9-4-5-12-18(16)17/h4-15,19,24H,3H2,1-2H3,(H,25,26)/b23-15+

InChI Key

PSMXHHBSLGHMRV-HZHRSRAPSA-N

Isomeric SMILES

CCC(C(=O)N/N=C/C1=CC=CC2=CC=CC=C21)NC3=CC=CC=C3OC

Canonical SMILES

CCC(C(=O)NN=CC1=CC=CC2=CC=CC=C21)NC3=CC=CC=C3OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.